molecular formula C14H14FN3O2 B14626973 N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-11-4

N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea

Cat. No.: B14626973
CAS No.: 57191-11-4
M. Wt: 275.28 g/mol
InChI Key: HGNQENWLWWXEQK-UHFFFAOYSA-N
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Description

N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a fluoropyridinyl group and a phenyl group linked through an oxygen atom, with a dimethylurea moiety attached to the phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the reaction of 4-[(6-fluoropyridin-2-yl)oxy]aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants and products.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.

    Quality Control: Ensuring the product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoropyridinyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

57191-11-4

Molecular Formula

C14H14FN3O2

Molecular Weight

275.28 g/mol

IUPAC Name

3-[4-(6-fluoropyridin-2-yl)oxyphenyl]-1,1-dimethylurea

InChI

InChI=1S/C14H14FN3O2/c1-18(2)14(19)16-10-6-8-11(9-7-10)20-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19)

InChI Key

HGNQENWLWWXEQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)F

Origin of Product

United States

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